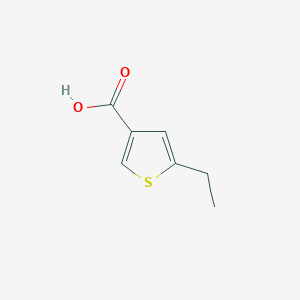

5-Ethylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPALAIKGVKNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393646 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-51-5 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethylthiophene-3-carboxylic Acid

CAS Number: 19156-51-5

This technical guide provides a comprehensive overview of 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines potential synthetic pathways, and explores its relevance in medicinal chemistry, supported by experimental data and methodologies.

Core Compound Properties

This compound is a substituted thiophene carboxylic acid. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, and the carboxylic acid functional group makes it a valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical applications.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 19156-51-5 | [1] |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [2] |

| Boiling Point | 286.1 °C at 760 mmHg | |

| Flash Point | 126.8 °C | |

| Refractive Index | 1.575 | |

| Purity | ≥ 95% | |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |

Synthesis and Experimental Protocols

Synthetic Workflow Overview

A potential synthetic approach for this compound could involve the introduction of an ethyl group onto a thiophene-3-carboxylic acid precursor. This could be achieved through electrophilic substitution or cross-coupling reactions. The following diagram illustrates a generalized workflow for the synthesis of a 5-substituted thiophene-3-carboxylic acid.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Bromothiophene-3-carboxylic Acid (A Model Reaction)

This protocol for the synthesis of 5-bromothiophene-3-carboxylic acid, a related compound, provides a procedural basis that could be adapted for the synthesis of this compound, likely by substituting the brominating agent with an appropriate ethylating agent and catalyst.[3]

Materials:

-

Thiophene-3-carboxylic acid

-

Bromine

-

Glacial acetic acid

-

Water

-

Dichloromethane (DCM)

-

2-butyloctanol (for esterification in the cited study)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Bromination:

-

Dissolve thiophene-3-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (0.9 equivalents) in glacial acetic acid to the mixture.

-

Stir the reaction mixture for 1 hour.

-

Pour the mixture into water and stir for 15 minutes.

-

Filter the solid, wash with water, and recrystallize from water.

-

Dry the product under vacuum.[3]

-

-

Purification:

-

The crude product can be further purified by column chromatography.

-

Note: The synthesis of this compound would likely require a Friedel-Crafts acylation followed by reduction, or a palladium-catalyzed cross-coupling reaction with an ethylating reagent.

Biological Activity and Applications in Drug Development

Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs.

Anticancer Potential

Derivatives of thiophene-3-carboxylic acid have shown promise as anticancer agents. For instance, benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[6] Studies on various ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives have demonstrated a wide range of anticancer activity against different cancer cell lines.[4]

The general mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by thiophene derivatives.

Caption: Hypothetical signaling pathway targeted by thiophene derivatives.

Anti-inflammatory Properties

Thiophene-based compounds are also being investigated for their anti-inflammatory properties.[7] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5] The structural features of thiophene carboxylic acids, including the position and nature of substituents, are crucial for their biological activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer potential of compounds like this compound, a common in vitro method is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT-116)

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Spectroscopic Data

While specific NMR spectra for this compound were not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (around 10-13 ppm). The aromatic protons on the thiophene ring would likely appear in the range of 7-8 ppm. The ethyl group protons would show a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃) in the upfield region.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. The carbons of the thiophene ring would appear in the aromatic region (approximately 120-150 ppm). The carbons of the ethyl group would be found in the upfield aliphatic region.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its structural features make it a promising scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammation. Further research is warranted to fully elucidate its synthetic pathways, biological activities, and mechanisms of action. This technical guide provides a foundational understanding for researchers and scientists working with this and related thiophene derivatives.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 19156-51-5|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. techscience.com [techscience.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethylthiophene-3-carboxylic acid. The information herein is intended to support research, development, and drug discovery activities by offering a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

While experimental data for this compound is not extensively available in the public domain, the following table summarizes its basic identifiers and predicted physicochemical properties. These predicted values, derived from computational models, offer valuable initial assessments for experimental design and substance evaluation.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 19156-51-5 | P&S Chemicals[1] |

| Molecular Formula | C₇H₈O₂S | P&S Chemicals[1] |

| Molecular Weight | 156.20 g/mol | Sigma-Aldrich[2] |

| Predicted Melting Point | 85-95 °C | (Predicted) |

| Predicted Boiling Point | 280-300 °C at 760 mmHg | (Predicted) |

| Predicted pKa | ~4.5 | (Predicted based on similar structures) |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | (Predicted) |

Spectroscopic Profile (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene ring protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, four distinct signals for the thiophene ring carbons, and a signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.[4]

-

A strong C=O stretching band around 1710-1760 cm⁻¹.[4]

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the thiophene ring.

-

C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to its molecular weight (156.20 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for determining the key physicochemical properties of a carboxylic acid like this compound.

Determination of Melting Point

Method: Capillary Method using a Melting Point Apparatus.[5]

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

Method: Thiele Tube Method.

Procedure:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

Method: Potentiometric Titration.[6]

Procedure:

-

A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and ethanol if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.[6]

Determination of Solubility

Method: Shake-Flask Method.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or titration). This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

Caption: Workflow for the physicochemical characterization of a compound.

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Ethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues, including 5-ethylthiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

Chemical Structure and Predicted Spectral Features

This compound possesses a thiophene ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. This substitution pattern dictates the expected signals in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Formula: C₇H₈O₂S Molecular Weight: 156.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the thiophene ring, in addition to the characteristic acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 8.0 | Singlet (or narrow doublet) | 1H | Thiophene ring proton (H2) |

| ~7.1 - 7.3 | Singlet (or narrow doublet) | 1H | Thiophene ring proton (H4) |

| ~2.8 - 3.0 | Quartet | 2H | Methylene (-CH₂) of ethyl group |

| ~1.2 - 1.4 | Triplet | 3H | Methyl (-CH₃) of ethyl group |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1] The protons on the thiophene ring (H2 and H4) are expected to be singlets or narrow doublets due to small coupling constants.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carboxylic acid carbonyl (-C OOH) |

| ~140 - 150 | Thiophene ring carbon (C5) |

| ~135 - 145 | Thiophene ring carbon (C3) |

| ~125 - 135 | Thiophene ring carbon (C2) |

| ~120 - 130 | Thiophene ring carbon (C4) |

| ~20 - 25 | Methylene (-C H₂) of ethyl group |

| ~10 - 15 | Methyl (-C H₃) of ethyl group |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1450 | Medium | C=C stretch of thiophene ring |

| ~1200-1300 | Medium | C-O stretch of carboxylic acid |

| 800-900 | Medium | C-H out-of-plane bending of thiophene ring |

| 600-700 | Medium | C-S stretch of thiophene ring |

The broad O-H stretching band is a hallmark of carboxylic acids and is due to hydrogen bonding.[2] The strong carbonyl absorption confirms the presence of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 156 | Molecular ion (M⁺) |

| 141 | Loss of a methyl group (-CH₃) |

| 127 | Loss of an ethyl group (-CH₂CH₃) |

| 111 | Loss of a carboxyl group (-COOH) |

The molecular ion peak at m/z 156 would confirm the molecular weight of the compound.[3] The fragmentation pattern would likely involve the loss of the ethyl and carboxylic acid substituents.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 15-20 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

-

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

Navigating the Solubility of 5-Ethylthiophene-3-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Ethylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental protocols, and contextual information to facilitate its use in novel applications.

Introduction to this compound

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a carboxylic acid and an ethyl group on the thiophene core imparts a unique combination of polarity and lipophilicity, influencing its solubility in various organic solvents and its potential as a scaffold in drug design. Thiophene-based compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Understanding the solubility of this compound is a critical first step in its synthesis, purification, formulation, and biological screening.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and the known solubility of structurally similar compounds, a qualitative solubility profile can be inferred.

The parent compound, thiophene-3-carboxylic acid, is soluble in water at a concentration of 0.2 g/10 mL. It is also highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of 100 mg/mL.[3] The addition of a non-polar ethyl group in this compound is expected to decrease its polarity compared to thiophene-3-carboxylic acid, thereby reducing its solubility in polar protic solvents like water and increasing its solubility in less polar and non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the ethyl group and thiophene ring are non-polar, which will limit solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to dissolve the molecule. DMSO is an excellent solvent for many carboxylic acids.[3] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The non-polar ethyl group and thiophene ring will interact favorably with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.[4]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

-

Vigorously shake or vortex the test tube for 1-2 minutes after each addition.[4]

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved at all.

-

Protocol 2: Quantitative Solubility Determination by the Saturation Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable vial. This ensures that a saturated solution is formed.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Relevance in Drug Development and Biological Systems

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][5] The carboxylic acid functional group can act as a key interaction point with biological targets, such as enzymes and receptors. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.

The diagram below illustrates a simplified workflow for the initial stages of drug discovery, highlighting where solubility determination is a critical step.

Caption: A generalized workflow for early-stage drug discovery.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers to approach its use. By understanding its predicted solubility based on chemical principles and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively integrate this promising compound into their research and development pipelines. The structural motifs present in this compound suggest its potential as a valuable scaffold for the discovery of new therapeutic agents.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

An In-depth Technical Guide to 5-Ethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical methodologies for 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Data Presentation

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Data |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| CAS Number | 19156-51-5 |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=CC(=CS1)C(=O)O |

| Physical Form | Solid |

Experimental Protocols

The following sections detail a proposed synthetic route and analytical procedures for this compound. These protocols are based on established methodologies for the functionalization of thiophene derivatives.

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be envisioned starting from a suitable thiophene precursor. One such approach involves the bromination of a thiophene derivative followed by a metal-halogen exchange and subsequent carboxylation.

Step 1: Bromination of Thiophene-3-carboxylic acid

-

Materials: Thiophene-3-carboxylic acid, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure: To a solution of Thiophene-3-carboxylic acid in DMF, NBS is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the crude product, 5-Bromothiophene-3-carboxylic acid, is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Esterification of 5-Bromothiophene-3-carboxylic acid

-

Materials: 5-Bromothiophene-3-carboxylic acid, Ethanol, Sulfuric acid (catalytic amount).

-

Procedure: The crude 5-Bromothiophene-3-carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried and concentrated to yield Ethyl 5-bromothiophene-3-carboxylate.

Step 3: Suzuki Coupling to Introduce the Ethyl Group

-

Materials: Ethyl 5-bromothiophene-3-carboxylate, Triethylborane or another suitable ethylating agent, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water mixture).

-

Procedure: Ethyl 5-bromothiophene-3-carboxylate, the ethylating agent, palladium catalyst, and base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere for several hours. The progress of the reaction is monitored by TLC or Gas Chromatography (GC). Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product, Ethyl 5-ethylthiophene-3-carboxylate, is purified by column chromatography.

Step 4: Hydrolysis to this compound

-

Materials: Ethyl 5-ethylthiophene-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water.

-

Procedure: The purified Ethyl 5-ethylthiophene-3-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of NaOH is added, and the mixture is heated to reflux. After the ester is fully hydrolyzed, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with an organic solvent to remove any non-polar impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried.

Analytical Methodologies

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene ring protons, and a broad singlet for the carboxylic acid proton. The protons on the carbon adjacent to the carbonyl group are typically deshielded and will appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group, the four carbons of the thiophene ring (two of which are quaternary), and the carbonyl carbon of the carboxylic acid, which will be significantly downfield.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.

-

C-H stretching and bending vibrations for the ethyl and thiophene groups will also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.20). Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ethyl group.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

An In-depth Technical Guide to 5-Ethylthiophene-3-carboxylic acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 5-Ethylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide presents a combination of known properties and extrapolated information based on structurally similar thiophene derivatives. The IUPAC name for the compound is confirmed as this compound. This document details its chemical structure, physicochemical properties, and provides representative spectroscopic data. Furthermore, a plausible synthetic route is outlined with a detailed experimental protocol. The guide also explores the potential biological activities and associated signaling pathways, drawing parallels from related thiophene-3-carboxylic acid derivatives that have been studied for their therapeutic potential. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams to aid researchers, scientists, and drug development professionals.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules that are integral to numerous applications in pharmaceuticals and material science. Their unique electronic and structural properties make them versatile scaffolds for the design of novel therapeutic agents and functional materials. This compound, a member of this family, possesses a thiophene ring functionalized with both an ethyl group and a carboxylic acid moiety. These features suggest its potential as a building block for more complex molecules with specific biological activities. This guide aims to consolidate the available information on this compound and provide a predictive overview based on the well-documented chemistry and biology of related thiophene derivatives.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is not widely available in the public domain. The following table summarizes the known identifiers and predicted properties. For comparative purposes, experimental data for the closely related compound, 5-Methylthiophene-3-carboxylic acid, is also provided where available.

| Property | This compound (Predicted/Limited Data) | 5-Methylthiophene-3-carboxylic acid (Experimental Data) |

| IUPAC Name | This compound | 5-Methylthiophene-3-carboxylic acid |

| CAS Number | 19156-51-5 | 19156-50-4 |

| Molecular Formula | C₇H₈O₂S | C₆H₆O₂S |

| Molecular Weight | 156.20 g/mol | 142.18 g/mol |

| Melting Point | Data not available | Solid |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Solid |

Spectroscopic Data (Representative for 5-Alkylthiophene-3-carboxylic acids):

Due to the absence of specific spectroscopic data for this compound, the following represents expected spectral characteristics based on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene ring protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the ethyl group carbons, the four carbons of the thiophene ring (two quaternary and two methine), and a signal for the carboxylic carbon.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic bands for the C-H and C-S stretching of the thiophene ring.

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (General Procedure):

Materials:

-

Ethyl 3-oxopentanoate

-

Ethyl thioglycolate

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Zinc dust (Zn)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Condensation: To a solution of sodium ethoxide in dry ethanol, add ethyl 3-oxopentanoate and ethyl thioglycolate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization and Aromatization: Acidify the reaction mixture with dilute hydrochloric acid and heat to reflux to induce cyclization and dehydration, forming the thiophene ring.

-

Deoxygenation: To the crude product from the previous step, add zinc dust and concentrated hydrochloric acid and stir to reduce the hydroxyl group.

-

Ester Hydrolysis: Isolate the resulting ethyl 5-ethylthiophene-3-carboxylate. Dissolve the ester in a mixture of ethanol and aqueous sodium hydroxide solution and heat to reflux to hydrolyze the ester.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound. The solid product can be collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, numerous derivatives of thiophene-3-carboxylic acid have shown significant pharmacological potential, including anticancer and antimicrobial activities.[1] The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Potential as Anticancer Agents:

Many thiophene derivatives exhibit anticancer properties by targeting various cellular pathways. For instance, some aminothiophene-3-carboxylic acid esters have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2] A potential mechanism of action could involve the inhibition of protein kinases, which are often dysregulated in cancer.

Illustrative Signaling Pathway: Kinase Inhibition in Cancer

The following diagram illustrates a general signaling pathway that is often targeted by small molecule kinase inhibitors in cancer therapy. Thiophene-based compounds could potentially act at the level of receptor tyrosine kinases (RTKs) or downstream kinases like MEK and ERK.

Caption: A generalized kinase signaling pathway potentially targeted by thiophene derivatives.

Experimental Workflows

The study of novel compounds like this compound and its derivatives typically follows a structured experimental workflow, from initial synthesis and characterization to biological evaluation.

General Experimental Workflow:

Caption: A typical workflow for the synthesis and evaluation of a new chemical entity.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and material science. While specific experimental data for this molecule is scarce, this guide has provided a comprehensive overview based on its chemical structure and the known properties of related thiophene derivatives. The proposed synthetic route and the discussion of potential biological activities offer a foundation for future research and development. Further experimental investigation is necessary to fully elucidate the physicochemical properties, spectroscopic characteristics, and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Ethylthiophene-3-carboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethylthiophene-3-carboxylic acid (CAS No. 21462-83-5) was publicly available at the time of this writing. The following guide has been compiled using safety data from structurally similar thiophene-based carboxylic acids and general principles of laboratory safety. This information should be used as a guide for risk assessment, and it is imperative to handle this chemical with caution, assuming it possesses hazards similar to its analogs. All laboratory personnel must be trained in the proper handling of hazardous chemicals and should consult with their institution's safety office before use.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification

Based on the hazard classifications of analogous thiophene carboxylic acids, this compound should be treated as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system.

1.1. GHS Classification of Analogous Thiophene Carboxylic Acids

The following table summarizes the GHS hazard classifications for structurally similar compounds. It is prudent to assume that this compound may exhibit a similar hazard profile.

| Hazard Class | Hazard Category | GHS Hazard Statement | Analogous Compounds |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Thiophene-3-carboxylic acid[1], 5-Ethylthiophene-2-carboxylic acid[2], 5-Chlorothiophene-2-carboxylic acid[3], 5-Nitrothiophene-3-carboxylic acid |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation | Thiophene-3-carboxylic acid[1], 5-Ethylthiophene-2-carboxylic acid[2], 5-Chlorothiophene-2-carboxylic acid[3], 5-Nitrothiophene-3-carboxylic acid |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Thiophene-3-carboxylic acid[1], 5-Ethylthiophene-2-carboxylic acid[2], 5-Nitrothiophene-3-carboxylic acid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Thiophenecarboxylic acid[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 5-Chlorothiophene-2-carboxylic acid[3] |

1.2. Pictograms and Signal Word

Based on the data from analogous compounds, the following GHS pictograms and signal word should be considered:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

1.3. Potential Health Effects

-

Inhalation: May cause irritation to the respiratory tract.[1][2][5]

-

Skin Contact: Causes skin irritation.[1][2][5] May cause an allergic skin reaction in susceptible individuals.[3]

-

Ingestion: Harmful if swallowed.[4] May cause gastrointestinal irritation.[5]

Physical and Chemical Properties

| Property | Value (for 5-Ethylthiophene-2-carboxylic acid) |

| Molecular Formula | C₇H₈O₂S[2] |

| Molecular Weight | 156.20 g/mol [2] |

| Appearance | Solid |

Handling and Storage

3.1. Precautions for Safe Handling

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]

-

Avoid generation of dust.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[6]

3.2. Conditions for Safe Storage

-

Keep container tightly closed.[5]

-

Store in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials.

Exposure Controls and Personal Protection

4.1. Engineering Controls

-

Use a certified chemical fume hood for all operations that may generate dust or aerosols.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.[5]

4.2. Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling thiophene carboxylic acids.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[6] |

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[5]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4). Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[5]

Experimental Protocols and Workflows

8.1. General Laboratory Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical powder like this compound.

Caption: General workflow for handling hazardous powders.

8.2. Risk Mitigation Strategy

When specific safety data is unavailable, a logical approach to risk mitigation is necessary. The following diagram outlines this process.

Caption: Risk mitigation for chemicals with limited data.

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not available. Based on the "Harmful if swallowed" classification of an analog, it should be handled with care to avoid ingestion.[4] The toxicological properties have not been fully investigated.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

While specific safety and handling data for this compound are limited, a conservative approach based on the known hazards of similar thiophene carboxylic acids is essential for ensuring laboratory safety. Researchers and professionals must utilize appropriate engineering controls, wear the recommended personal protective equipment, and be prepared for emergency situations. A thorough risk assessment should be conducted before any handling of this compound.

References

- 1. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Theoretical Properties of Functionalized Thiophenes for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and material science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3] The thiophene ring is often considered a bioisostere of a phenyl ring, offering advantages such as improved physicochemical properties, enhanced metabolic stability, and unique binding interactions with biological targets.[1] The electronic richness and versatile reactivity of the thiophene nucleus allow for extensive functionalization, enabling the fine-tuning of molecular properties for optimal therapeutic effect.[1][2]

This technical guide provides an in-depth exploration of the theoretical properties of functionalized thiophenes, focusing on computational methodologies that are pivotal in modern drug discovery. We will delve into the electronic structure, reactivity, intermolecular interactions, and quantitative structure-activity relationships (QSAR) that govern the biological efficacy of these compounds.

Core Theoretical Methodologies

Computational chemistry provides indispensable tools for predicting the properties of functionalized thiophenes, guiding rational drug design and minimizing the need for extensive empirical screening.[1][4] The primary theoretical methods employed are Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking.

Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[5][6] It is particularly effective for calculating the properties of π-conjugated systems like thiophene derivatives.[5] A common approach involves geometry optimization using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d) or 6-311++G(d,p), to find the molecule's lowest energy conformation.[6][7] Following optimization, single-point energy calculations can be performed to derive crucial electronic properties.[4]

Typical DFT Protocol:

-

Structure Optimization: The 3D structure of the functionalized thiophene is optimized to its ground-state geometry. This is crucial as the conformation affects electronic properties.[4][6]

-

Frequency Calculation: Harmonic vibrational frequencies are computed to confirm that the optimized structure is a true energy minimum.

-

Property Calculation: Key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and the HOMO-LUMO energy gap (ΔEH-L) are calculated.[8] These properties are fundamental to understanding a molecule's reactivity and electronic transitions.

-

Reactivity Descriptor Calculation: Fukui functions and Natural Bond Orbital (NBO) analysis can be used to identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack.[6]

Caption: A typical DFT workflow for predicting molecular properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] For thiophene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) are used to correlate steric and electrostatic fields with inhibitory activity (e.g., pIC50).[10] These models are valuable for predicting the activity of newly designed compounds and identifying key structural features responsible for cytotoxicity or therapeutic effects.[9][10]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a thiophene derivative) when bound to a receptor target (e.g., an enzyme or protein).[11] This method is crucial for understanding drug-receptor interactions, revealing key binding modes, and estimating binding affinity.[12] Docking studies can identify critical interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex.[12][13]

Key Theoretical Properties of Functionalized Thiophenes

Electronic Properties

The electronic properties of thiophenes are highly tunable through functionalization. Substituents significantly alter the distribution of electron density in the aromatic ring, which in turn affects the HOMO and LUMO energy levels.

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) lower both HOMO and LUMO energy levels. The strong electron-withdrawing nature of the CN group can also influence intermolecular contacts.[14]

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) raise the HOMO and LUMO energy levels.[15]

The HOMO-LUMO energy gap (ΔEH-L) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.[8] The effect of substituents on these properties is a central theme in designing thiophenes for specific applications, from electronic devices to bioactive agents.[7][15]

Caption: Effect of substituents on thiophene electronic properties.

Table 1: Calculated Electronic Properties of Selected Functionalized Thiophenes

| Compound/System | Substituent(s) | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Thiophene | None | B3LYP/6-31G* | - | - | 1.8 (ZINDO/AM1) | [15] |

| Polythiophene | -OCH₃ | DFT | - | - | 0.0640 | [5] |

| Polythiophene | -Cl | DFT | - | - | 0.0645 | [5] |

| Thiophene-2-carboxamide | 3-amino | DFT | - | - | High ΔEH-L | [8] |

| Thiophene-2-carboxamide | 3-methyl | DFT | - | - | Low ΔEH-L | [8] |

| Dicyano terthiophene | α-CN | TD-DFT | - | - | Larger bathochromic shift | [14] |

| Dicyano terthiophene | β-CN | TD-DFT | - | - | Negligible shift |[14] |

Note: Direct comparison between studies can be complex due to variations in computational methods and basis sets.

Reactivity and Intermolecular Interactions

The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene.[1] Functionalization dictates the regioselectivity and rate of these reactions. In the context of drug development, understanding reactivity is key to predicting metabolic pathways and potential toxicity.

Intermolecular interactions govern how a thiophene-based drug binds to its biological target. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the aromatic π-system facilitates π-π stacking and van der Waals interactions, which are dominated by dispersion forces and are crucial for the stabilization of stacked molecular arrangements.[13]

Caption: Common drug-target interactions for thiophene ligands.

Table 2: Calculated Interaction and Binding Energies for Thiophene Derivatives

| Thiophene System | Target/Partner | Method | Binding/Interaction Energy | Key Interactions Noted | Reference |

|---|---|---|---|---|---|

| 1-benzothiophene-2-carboxylic acid (2BT) + rhodamine hybrid | COX-2 | Molecular Docking | -98.37 kcal/mol | - | [11][16] |

| 1-benzothiophene-2-carboxylic acid (2BT) + rhodamine hybrid | 5-LOX | Molecular Docking | -91.07 kcal/mol | - | [11][16] |

| Thiophene Derivative 57 | Ebola Virus GP1/GP2 | Molecular Docking | - | H-bonds with T520, D520, N61, E100 | [12] |

| S-T₂ Dimer (Symmetric) | Self | DFT-SAPT | - | π(2-thiophene)/π(phenyl) | [13] |

| S-T₂ Dimer (Unsymmetric) | Self | DFT-SAPT | - | methyl/π(2-thiophene) | [13] |

| Various Thiophene Analogs | 3pxb protein (BRCA-1) | Molecular Docking | Varies (Inhibition Constant Ki similar to Niraparib for best compounds) | - |[17] |

Application in Rational Drug Design

Theoretical studies directly inform the design of novel thiophene derivatives with enhanced potency and selectivity.

QSAR in Lead Optimization

QSAR provides predictive models that guide the modification of lead compounds. For instance, a 3D-QSAR study on thiophene derivatives as tubulin inhibitors yielded a model with high predictive ability, which was then used to design three new compounds with potentially higher activity.[10] Similarly, QSAR studies on anti-HCV agents revealed that activity could be controlled by parameters like molecular connectivity and the Hammett constant, allowing for the prediction of more potent compounds.[9][18]

Table 3: Summary of a Representative QSAR Model for Thiophene Derivatives

| Target | Model Type | Correlation Coefficient (R²) | Cross-validation Coefficient (q²) | Predictive R² (R²pred) | Reference |

|---|

| Tubulin | CoMFA | 0.949 | 0.743 | 0.929 |[10] |

Structure-Based Design using Molecular Docking

Docking studies provide a 3D structural basis for a compound's activity. By visualizing how a thiophene derivative fits into the active site of a target protein, researchers can make rational modifications to improve binding. For example, in the development of Ebola virus entry inhibitors, docking revealed specific hydrogen bonding patterns that were crucial for activity, guiding the synthesis of more potent analogs.[12] Such in-silico screening, often combined with machine learning, helps to prioritize compounds for synthesis and biological evaluation, streamlining the drug development process.[1]

Conclusion

The theoretical properties of functionalized thiophenes are a rich area of study with direct implications for drug discovery and development. Computational methods such as DFT, QSAR, and molecular docking provide powerful predictive capabilities, allowing researchers to understand and modulate the electronic structure, reactivity, and binding interactions of these versatile scaffolds. By leveraging these theoretical insights, it is possible to accelerate the rational design of novel thiophene-based therapeutics with improved efficacy and safety profiles. The continued synergy between computational prediction and experimental validation will undoubtedly lead to the discovery of the next generation of thiophene-containing drugs.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccij-online.org [ccij-online.org]

- 18. A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Age...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Electronic Properties of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene derivatives are a cornerstone in the advancement of organic electronics and medicinal chemistry. Their unique five-membered aromatic ring containing a sulfur atom imparts distinct electronic characteristics, making them highly versatile for a range of applications, from organic light-emitting diodes (OLEDs) and solar cells (OSCs) to novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the electronic properties of thiophene derivatives, summarizing key quantitative data, detailing experimental and computational characterization protocols, and visualizing the fundamental principles governing their behavior.

Core Electronic Properties: The Frontier Molecular Orbitals

The electronic behavior of thiophene derivatives is largely dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the material's optical and electronic properties.[4][5] A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

The inherent electron-rich nature of the thiophene ring allows for extensive π-electron delocalization, which can be finely tuned through chemical modification.[2][6] Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the thiophene core can systematically alter the HOMO and LUMO energy levels.[4][7]

-

Electron-Donating Groups (e.g., alkyl, alkoxy): These groups tend to raise the HOMO energy level, making the molecule easier to oxidize.

-

Electron-Withdrawing Groups (e.g., cyano, nitro): These groups tend to lower the LUMO energy level, making the molecule easier to reduce.

This tunability is fundamental to designing materials with specific electronic characteristics for targeted applications.[8]

Quantitative Analysis of Electronic Properties

The following tables summarize key electronic property data for a selection of thiophene derivatives, compiled from various computational and experimental studies. It is important to note that values can vary depending on the specific experimental conditions or computational methods employed.[2]

Table 1: Frontier Orbital Energies and Band Gaps of Thiophene Derivatives

| Thiophene Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement Method |

| Thiophene | None | -6.95 | -0.15 | 6.80 | DFT/B3LYP |

| 2,5-bis(2-thienyl)thiophene | Thienyl | -5.30 | -2.30 | 3.00 | Cyclic Voltammetry |

| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | -4.80 | -3.00 | 1.80 | Cyclic Voltammetry |

| Thieno[3,2-b]thiophene | Fused Ring | -6.21 | -0.87 | 5.34 | DFT |

| DMB-TT-TPA | Triphenylamine, Dimesitylboron | - | - | 2.52 | Optical (Absorption Onset)[9] |

| Thiophene-fused BODIPY | BODIPY | - | - | Varies with substituents | DFT[10] |

| Tetracyano Thiophene Derivative | Tetracyano | - | - (Reduction potential -0.55 V vs. Fc/Fc+) | - | Cyclic Voltammetry[11] |

| Tetraindolic Thiophene | Indole | High-lying | Tunable | 1.91 | Cyclic Voltammetry[11] |

Table 2: Charge Transport Properties of Thiophene-Based Polymers

| Polymer | Application | Hole Mobility (cm²/Vs) | Conductivity (S/cm) | Doping Agent |

| Poly(3-hexylthiophene) (P3HT) | OFET | ~0.1 | up to 12.7 (vapor doped) | F4TCNQ[12] |

| PDPP-TVT | OFET | > 2.0 | - | - |

| P[(3HT)1-x-stat-(T)x] | Conductive Polymer | - | >100 times higher than P3HT | F4TCNQ[13] |

| EHT6-20DPP | Thermoelectrics | - | 93.28 | FeCl3[14] |

| PODTT-4TCF | Conductive Polymer | - | 408 | FeCl3[15] |

Experimental and Computational Protocols

The characterization of the electronic properties of thiophene derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

1. Cyclic Voltammetry (CV):

-

Principle: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively.[16]

-

Typical Protocol:

-

The thiophene derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The potential is then swept in the reverse direction to complete the cycle.

-

The HOMO and LUMO energies are calculated from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

-

2. UV-Visible (UV-Vis) Spectroscopy:

-

Principle: This technique measures the absorption of light by a sample as a function of wavelength. The onset of the lowest energy absorption band can be used to determine the optical band gap of the material.

-

Typical Protocol:

-

A solution of the thiophene derivative is prepared in a suitable solvent (e.g., chloroform, THF).

-

The solution is placed in a cuvette in the spectrophotometer.

-

The absorption spectrum is recorded over a specific wavelength range.

-

The optical band gap (E_optic) is calculated from the absorption edge (λ_onset) using the equation: E_optic (eV) = 1240 / λ_onset (nm).[9]

-

Computational Methodologies

1. Density Functional Theory (DFT):

-

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[7] It is widely used to calculate HOMO and LUMO energies, energy gaps, and to predict molecular geometries and other electronic properties.[4][17][18]

-

Typical Protocol:

-

The 3D structure of the thiophene derivative is built using molecular modeling software.

-

The geometry of the molecule is optimized to find its lowest energy conformation.

-

A specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the calculation.[7][19]

-

The software then calculates the electronic properties, including the energies of the molecular orbitals.

-

2. Time-Dependent Density Functional Theory (TD-DFT):

-

Principle: TD-DFT is an extension of DFT used to calculate the excited state properties of molecules, such as absorption spectra and excitation energies.[4][7]

-

Typical Protocol:

-

Following a ground-state DFT calculation, a TD-DFT calculation is performed.

-

This calculation provides information about the electronic transitions between molecular orbitals, which can be correlated with experimental UV-Vis spectra.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and processes related to the electronic properties of thiophene derivatives.

Caption: General workflow for the synthesis and characterization of thiophene derivatives.

Caption: Impact of substituents on the frontier molecular orbital energies of thiophene.

Caption: Simplified model of charge (hole) transport via hopping in a thiophene-based material.

Structure-Property Relationships

The electronic properties of thiophene derivatives are intricately linked to their molecular structure. Key relationships include:

-

Conjugation Length: Increasing the length of the π-conjugated system, for instance by creating oligomers or polymers, generally leads to a decrease in the HOMO-LUMO gap.[5] This results in a red-shift in the absorption and emission spectra.

-

Molecular Planarity: A more planar molecular structure enhances π-orbital overlap between adjacent thiophene rings, facilitating charge delocalization and improving charge transport properties.[4] Sterically demanding substituents can induce twisting in the polymer backbone, which may increase the HOMO-LUMO gap.[4][7]

-

Side-Chain Engineering: The nature and length of side chains can influence the solid-state packing of thiophene-based materials, which in turn affects intermolecular charge hopping and charge carrier mobility.[1]

-

Regioregularity: In polymers like P3HT, the regioregularity (the specific arrangement of side chains on the polymer backbone) has a significant impact on crystallinity and, consequently, on the electronic properties and device performance.[12]

Applications in Drug Development

While the electronic properties of thiophene derivatives are paramount for materials science, they also play a crucial role in their biological activity. The ability of the thiophene ring to act as a bioisostere for the benzene ring, coupled with its tunable electronic nature, allows for nuanced interactions with biological targets.[2][20] The electron density and distribution within the thiophene ring system can influence binding affinities to proteins and enzymes. Quantitative structure-activity relationship (QSAR) studies have shown correlations between calculated electronic properties, such as HOMO energies, and the biological activity of certain thiophene derivatives.[21]

Conclusion

Thiophene derivatives represent a versatile and powerful class of organic compounds. Their electronic properties can be precisely tuned through synthetic chemistry, enabling the rational design of materials for a wide array of applications in organic electronics. Furthermore, the interplay between their electronic structure and biological activity opens up exciting avenues for the development of new therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals seeking to harness the full potential of these remarkable molecules.

References

- 1. ijsr.net [ijsr.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 10. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Optical and Electronic Properties of Thiophene Derivatives | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced doping efficiency and thermoelectric performance of diketopyrrolopyrrole-based conjugated polymers with extended thiophene donors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. m.youtube.com [m.youtube.com]

- 17. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Ethylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and characterization of 5-Ethylthiophene-3-carboxylic acid. The detailed protocols and data are intended to support research and development in medicinal chemistry, materials science, and organic synthesis.

Introduction